2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
“2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is an organic compound that belongs to the family of thiophene derivatives. It is also known as 2-TDT. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is C15H14N2O3S. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.34 g/mol and a melting point of 258-262 °C. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including our compound of interest, are being extensively studied by scientists for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Agents
Thiophene derivatives, including 2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have shown potential as anticancer agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
Antimicrobial Agents
Thiophene derivatives have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them valuable in the field of electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This is due to their unique electronic properties .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in protecting metals and other materials from corrosion .
Antiviral Drugs
Thienothiophene derivatives, a class of thiophene derivatives, have shown antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, have been known to exhibit a variety of biological activities . They have been used in the development of various drugs, including nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .
Mode of Action
It is part of a broader class of thiophene derivatives, which have been the subject of various studies due to their potential pharmacological activities . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the biological activity of the target.
Pharmacokinetics
These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-10-4-7-15-12(8-10)16(17(20)22)19(26-15)21-18(23)11-5-6-13(24-2)14(9-11)25-3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXXMXVNQISKPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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